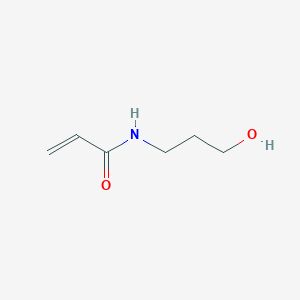

N-(3-Hydroxypropyl)acrylamide

Cat. No. B3138164

Key on ui cas rn:

44817-99-4

M. Wt: 129.16 g/mol

InChI Key: ZEMHQYNMVKDBFJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06464850B1

Procedure details

To a 250 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 100 mL dropping fuel, and a nitrogen inlet/outlet, 30.0 g of 1-amino-3-propanol (0.4 mole), and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water bath. To this solution, 18.1 g of freshly distilled acryloyl chloride (0.2 mole) in 50 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. After the addition was finished and the agitation was turned off, the reaction solution separated into two liquid phases. The bottom layer viscous salt solution phase was discarded. 100 mL of deionized water was added to the top layer acetonitrile solution phase. After removing all acetonitrile by vacuum distillation, the aqueous solution was passed through a mixed bed ion-exchange column packed with 20 g of Dowex MR-3C resin. A total of 76 grams of eluate was collected. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HPAA concentration: 7.2% (wt/wt); pH=5.6 at 25° C.; Conductivity=56.6 μS/cm at 25° C.; Viscosity=1.1 cPs at 25° C. The relative low yield of HPAA is due to the fact that HPAA is soluble in the salt phase. HPAA in the salt phase can be recovered by acetone extraction since HPAA is soluble in acetone, and the salt is insoluble.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6](Cl)(=[O:9])[CH:7]=[CH2:8]>C(#N)C>[OH:5][CH2:4][CH2:3][CH2:2][NH:1][C:6](=[O:9])[CH:7]=[CH2:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCO

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 250 mL, four-neck round bottom flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled below 0° C. with an ice/water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction solution separated into two liquid phases

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 mL of deionized water was added to the top layer acetonitrile solution phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing all acetonitrile

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 76 grams of eluate was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPAA in the salt phase can be recovered by acetone extraction since HPAA

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCCNC(C=C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |